molecular formula C12H20O B14583268 2-Butylcyclooct-2-en-1-one CAS No. 61214-18-4

2-Butylcyclooct-2-en-1-one

Cat. No.: B14583268
CAS No.: 61214-18-4
M. Wt: 180.29 g/mol
InChI Key: RCFQBTHKYZVLLZ-UHFFFAOYSA-N
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Description

2-Butylcyclooct-2-en-1-one is an organic compound that belongs to the class of cycloalkenes It features a cyclooctane ring with a butyl group and a ketone functional group at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylcyclooct-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the use of palladium-catalyzed reactions can facilitate the formation of the cyclooctane ring . Additionally, the Birch reduction method, which involves the reduction of aromatic compounds using lithium or sodium in liquid ammonia, can be employed to synthesize cycloalkenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. Catalytic hydrogenation and dehydrogenation reactions are often used in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Butylcyclooct-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-Butylcyclooct-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butylcyclooct-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Properties

CAS No.

61214-18-4

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-butylcyclooct-2-en-1-one

InChI

InChI=1S/C12H20O/c1-2-3-8-11-9-6-4-5-7-10-12(11)13/h9H,2-8,10H2,1H3

InChI Key

RCFQBTHKYZVLLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CCCCCCC1=O

Origin of Product

United States

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